Tetraethylammonium cyanide chemical structure
Tetraethylammonium cyanide chemical structure
An In-Depth Technical Guide to the Chemical Structure of Tetraethylammonium Cyanide
For Researchers, Scientists, and Drug Development ProfessionalsAbstract
Tetraethylammonium cyanide ([(C₂H₅)₄N]CN) is a quaternary ammonium salt with significant applications in organic synthesis and electrochemical research. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and key experimental protocols. It details the distinct structural characteristics of the tetraethylammonium cation and the cyanide anion, supported by spectroscopic and crystallographic data. Furthermore, it outlines a standard synthesis protocol and discusses the compound's dual biological activities, stemming from the independent actions of its constituent ions on critical physiological pathways.
Molecular Structure and Bonding
Tetraethylammonium cyanide is an ionic compound with the chemical formula [(CH₃CH₂)₄N]CN.[1][2] It is comprised of a tetraethylammonium cation and a cyanide anion, held together by electrostatic forces.
The Tetraethylammonium Cation ([(C₂H₅)₄N]⁺)
The tetraethylammonium (TEA) cation features a central nitrogen atom covalently bonded to four ethyl groups.[3] This arrangement results in a quaternary ammonium structure with a permanent positive charge localized on the nitrogen atom. The four ethyl groups are positioned in a nearly tetrahedral geometry around the central nitrogen, leading to a bulky, sterically hindered, and lipophilic cation. The effective radius of the TEA ion is approximately 0.45 nm.[3]
The Cyanide Anion (CN⁻)
The cyanide anion is a linear diatomic species consisting of a carbon atom and a nitrogen atom joined by a triple bond (C≡N).[4][5] This triple bond contributes to a high bond order of three.[6] The negative charge is primarily concentrated on the carbon atom. The anion is isoelectronic with carbon monoxide and molecular nitrogen.[4]
Physicochemical and Structural Data
The physical properties and structural parameters of tetraethylammonium cyanide are crucial for its application in experimental settings.
Quantitative Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₉H₂₀N₂ or [(C₂H₅)₄N]CN | [2][7][8] |
| Molar Mass | 156.273 g·mol⁻¹ | [1][7] |
| Appearance | White to colorless, deliquescent solid/powder | [1][7][9] |
| Melting Point | 250-254 °C (decomposes) | [1][7] |
| Solubility | Soluble in polar organic media | [1][9] |
| Cation Ionic Radius | ~0.385 nm | [3] |
Crystallographic and Spectroscopic Data
While a complete single-crystal X-ray diffraction study for tetraethylammonium cyanide was not found in the surveyed literature, structural parameters can be inferred from studies of its constituent ions in other compounds.
| Parameter | Ion | Value (Approximate) | References |
| Bond Length (C≡N) | Cyanide | 1.17 - 1.18 Å | [10][11] |
| Bond Length (C-N) | Tetraethylammonium | 1.52 - 1.54 Å | [12] |
| Bond Length (C-C) | Tetraethylammonium | 1.51 - 1.53 Å | [12] |
| Bond Angle (C-N-C) | Tetraethylammonium | ~109.5° (Tetrahedral) | [13] |
| Bond Angle (Anion) | Cyanide | 180° (Linear) | [5] |
Spectroscopic signatures are key for characterization:
-
¹H NMR: Shows characteristic signals for the ethyl groups, typically a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).[14][15]
-
¹³C NMR: Displays distinct resonances for the methyl and methylene carbons of the cation and a signal for the cyanide carbon.[15][16]
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C≡N triple bond stretch is observed, typically in the range of 2050-2250 cm⁻¹.[15][17]
Experimental Protocols
Synthesis via Anhydrous Ion Exchange
A common and effective method for preparing tetraethylammonium cyanide is through ion exchange from the more readily available tetraethylammonium bromide, using an anhydrous solvent to prevent hydrolysis of the cyanide ion.[1][9][18]
Materials:
-
Tetraethylammonium bromide ((C₂H₅)₄NBr)
-
Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous methanol
-
Ethyl acetate
Protocol:
-
Resin Preparation: The anion-exchange resin (chloride or bromide form) is packed into a chromatography column. A solution of NaCN or KCN in 50% aqueous methanol is passed through the column to convert the resin to the cyanide form (CN⁻).
-
Resin Washing: The column is then washed extensively with anhydrous methanol to remove residual water and excess cyanide salts.[18]
-
Ion Exchange: A solution of tetraethylammonium bromide in anhydrous methanol is prepared and passed through the prepared resin column.[18] The bromide ions (Br⁻) are exchanged for cyanide ions (CN⁻) on the resin.
-
Elution: The column is eluted with anhydrous methanol, and the eluent containing tetraethylammonium cyanide is collected.
-
Isolation: The solvent is removed from the eluent using a rotary evaporator. The resulting solid is the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final, purified tetraethylammonium cyanide.[18]
Chemical Reactivity and Biological Activity
Applications in Synthesis
Tetraethylammonium cyanide serves as a versatile and soluble source of nucleophilic cyanide ions in organic solvents.[8] Its primary applications include:
-
Synthesis of Cyanometallates: It is a key reagent for preparing complex cyanometalate salts.[1][9]
-
Nucleophilic Cyanation: Used in various organic reactions, such as the 1,4-addition of a cyano group to enones and the regioselective C- or N-ethoxycarbonylation of heterocyclic systems.[7]
-
Electrochemical Studies: Employed in electrochemistry due to its solubility and ability to act as a supporting electrolyte or a source of cyanide for electrochemical reactions.[8]
Dual Biological Activity
The biological effects of tetraethylammonium cyanide are a composite of the distinct pharmacological and toxicological profiles of its constituent ions. The salt dissociates in biological systems, allowing the cation and anion to interact with separate molecular targets.
-
Tetraethylammonium (TEA) Cation: The TEA cation is a well-characterized pharmacological agent known to block several types of potassium (K⁺) channels.[3][19][20] It acts as a non-selective antagonist of voltage-gated K⁺ channels, which are crucial for neuronal signaling, muscle contraction, and maintaining cellular membrane potential.[3][19] By blocking these channels, TEA can alter neuronal excitability and neurotransmitter release.[3]
-
Cyanide (CN⁻) Anion: The cyanide anion is a potent and rapid-acting metabolic poison.[4][21] Its primary molecular target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[21][22] By binding to the ferric (Fe³⁺) ion in this enzyme, cyanide blocks the final step of cellular respiration, inhibiting the utilization of oxygen and the production of ATP.[22][23] This leads to cytotoxic hypoxia and rapid cell death, particularly affecting tissues with high oxygen demand like the central nervous system and the heart.[24]
References
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- 15. Tetraethylammonium cyanide | C8H20N.CN | CID 3014735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 20. Effects of tetraethylammonium on Kx channels and simulated light response in rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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